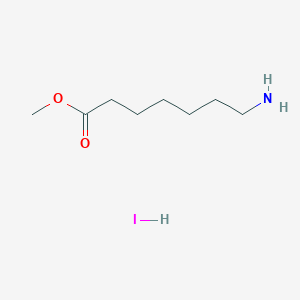

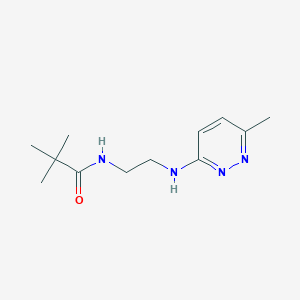

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate" is not directly mentioned in the provided papers. However, the papers do discuss various thiazole derivatives and related compounds, which can provide insights into the chemical behavior and synthesis of structurally similar compounds. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure, which often exhibit significant biological activity and are of interest in medicinal chemistry .

Synthesis Analysis

The synthesis of thiazole derivatives can involve cyclization reactions, as seen in the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives . Another example is the synthesis of 5-((5-substituted-1-H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridines, which utilized microwave irradiation and a catalyst . These methods highlight the versatility of thiazole synthesis, which may be applicable to the synthesis of "this compound" by adapting the core structure and substituents.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using techniques such as X-ray crystallography, as demonstrated for certain pyrrolidine-2-carboxylate derivatives . The conformational polymorphs of related compounds, such as 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, have been studied to understand their potential biological activity . These studies provide a foundation for analyzing the molecular structure of "this compound" and predicting its behavior.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including cycloadditions, as seen with pyrrolo[1,2-c]thiazoles . The reactivity of these compounds towards electron-deficient alkenes and alkynes can be rationalized using Frontier Molecular Orbital (FMO) theory. This information could be useful in predicting the reactivity of "this compound" in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their substituents and molecular structure. For instance, the acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined to understand their chemical behavior . Additionally, the solubility and crystallization behavior of compounds, as observed in the study of conformational polymorphs , can provide insights into the physical properties of "this compound."

Aplicaciones Científicas De Investigación

Antimicrobial and Antituberculosis Activity

- Antimicrobial Properties: Research has shown the synthesis and antimicrobial activity of derivatives related to 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate. These compounds have exhibited interesting antibacterial activity against various strains, including A. baumannii and M. tuberculosis H37Rv, suggesting their potential as antimycobacterial agents (Nural et al., 2018).

Anticancer Potential

- Anticancer Agents: Novel pyridine-thiazole hybrid molecules, structurally related to the chemical , have been synthesized and evaluated for their cytotoxic action against various cancer cell lines. Notably, certain derivatives have shown high antiproliferative activity and selectivity for cancer cells, indicating their potential as anticancer agents (Ivasechko et al., 2022).

Antifungal and Herbicidal Applications

- Fungicidal and Herbicidal Activity: Derivatives of cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, structurally related to the compound , have demonstrated significant antifungal and herbicidal activities. This highlights the compound's potential applications in agriculture and antifungal research (Tian et al., 2009).

Synthesis and Bioactivity

- Synthetic Pathways and Bioactivity: The compound and its derivatives have been synthesized through various chemical reactions, and their bioactivity has been evaluated in different contexts, demonstrating the compound's versatility in chemical synthesis and potential applications in various fields of biological research (Žugelj et al., 2009).

Molecular Docking and DNA Interaction

- Molecular Docking Studies: Some derivatives of the compound have been studied for their interaction with DNA, showing promising affinity towards the DNA double helix. This suggests potential applications in the study of DNA interactions and drug development (Kamat et al., 2019).

Antioxidant Properties

- Antioxidant Agent: Thiazole derivatives, closely related to the compound, have been synthesized and evaluated for their antioxidant efficacy, indicating the potential of these compounds as antioxidants in various medical and cosmetic applications (Hossan, 2020).

Propiedades

IUPAC Name |

(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) cyclopropanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-8-11(17-13(16)9-5-6-9)15-12(18-8)10-4-2-3-7-14-10/h2-4,7,9H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMJOBADDXVCQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3002326.png)

![Ethyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B3002328.png)

![N-benzyl-2-(3-oxo-5-((2-oxo-2-(phenethylamino)ethyl)thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B3002330.png)

![N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B3002331.png)

![N-(3-chloro-4-methylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3002332.png)

![8-chloro-3-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002333.png)

![2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol](/img/structure/B3002334.png)

![(2S,4R)-1-((S)-2-(3-(3-((S)-2-(((7-(8-Chloronaphthalen-1-yl)-4-((S)-3-(cyanomethyl)-4-(2-fluoroacryloyl)piperazin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)pyrrolidin-1-yl)propoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B3002343.png)